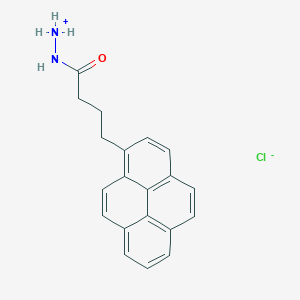

Pyrene hydrazide

Description

Properties

Molecular Formula |

C20H19ClN2O |

|---|---|

Molecular Weight |

338.8 g/mol |

IUPAC Name |

(4-pyren-1-ylbutanoylamino)azanium;chloride |

InChI |

InChI=1S/C20H18N2O.ClH/c21-22-18(23)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15;/h1,4-5,7-12H,2-3,6,21H2,(H,22,23);1H |

InChI Key |

WVRITUQNGBYEOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N[NH3+].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Engineering Bioorthogonal Fluorescence: A Technical Guide to Pyrene Hydrazide Spectral Dynamics and Conjugation

Executive Summary

In the landscape of bioconjugation and molecular imaging, achieving site-specific labeling without compromising the structural or functional integrity of the target biomolecule remains a critical challenge. Traditional amine- and thiol-reactive probes often lead to heterogeneous labeling or require the reduction of stabilizing disulfide bonds. Pyrene hydrazide (e.g., 1-pyrenebutyric acid hydrazide) circumvents these limitations by exploiting bioorthogonal carbonyl chemistry.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding of pyrene hydrazide. This whitepaper dissects its unique photophysical properties, the chemical causality behind its conjugation, and provides a field-proven, self-validating protocol for the site-specific labeling of complex biomolecules.

Photophysical Architecture & Spectral Dynamics

Pyrene is a polycyclic aromatic hydrocarbon distinguished by a highly sensitive, microenvironment-dependent fluorescence profile. When functionalized with a hydrazide moiety, it becomes a powerful proximity probe and structural reporter.

Spectral Hallmarks and Causality

-

Excitation and Long-Lived Emission: Pyrene hydrazide absorbs optimally in the UV range (~340 nm)[1]. Its excited state possesses an unusually long fluorescence lifetime exceeding 100 nanoseconds[1]. Causality: This extended lifetime is highly advantageous for time-gated luminescence experiments, allowing researchers to introduce a microsecond delay before signal acquisition, thereby completely eliminating short-lived background autofluorescence from biological matrices.

-

Monomer vs. Excimer Formation: Isolated pyrene molecules emit in the 370–400 nm range (monomer emission)[1]. However, when two pyrene rings are brought into close spatial proximity (<10 Å) and undergo favorable

stacking, they form an excited-state dimer (excimer). This excimer emits at a significantly red-shifted wavelength of 470–500 nm[1]. Causality: The ratio of excimer to monomer emission (

Photophysical pathways of pyrene monomer and excimer fluorescence.

Chemical Causality: The Hydrazide-Carbonyl Bioorthogonal Reaction

The strategic value of pyrene hydrazide lies in its reactive group. Hydrazides (

Site-Specific Targeting

-

RNA 3'-Terminus: The vicinal diols at the 3'-ribose of RNA can be oxidized by sodium periodate (

) to yield reactive dialdehydes. Pyrene hydrazide has been historically validated to couple efficiently to these oxidized 3'-termini, providing a stable fluorescent adduct for structural probing[2]. -

Antibody Fc-Glycans: Most polyclonal and monoclonal IgG antibodies contain carbohydrate moieties localized almost exclusively on the heavy chains of the Fc region[3]. Periodate oxidation of these glycans generates aldehydes that readily react with pyrene hydrazide. Causality: By restricting the pyrene label to the Fc region, the antigen-binding Fab regions remain completely unmodified and sterically unhindered. This site-specific modification has been proven superior for uniformly orienting antibodies on Carbon Nanotube Field Effect Transistors (CNT-FETs), significantly reducing the antibody concentration required to functionalize the sensor circuits[3],[4].

Workflow for site-specific pyrene hydrazide labeling of glycoproteins.

Quantitative Data Summaries

To facilitate experimental design, the critical photophysical and chemical parameters of pyrene hydrazide conjugation are summarized below.

Table 1: Photophysical Properties of Pyrene Hydrazide

| Property | Value | Causality / Experimental Significance |

| Excitation Maximum | ~340 nm | Allows selective UV excitation without photobleaching visible-range fluorophores[1]. |

| Monomer Emission | 370 – 400 nm | Baseline emission for isolated pyrene molecules[1]. |

| Excimer Emission | 470 – 500 nm | Red-shifted signal indicating spatial proximity (<10 Å) of two pyrene rings[1]. |

| Fluorescence Lifetime | > 100 ns | Enables time-gated luminescence detection, eliminating short-lived autofluorescence[1]. |

| Quantum Yield | Environment-dependent | Highly sensitive to local polarity; increases significantly in hydrophobic microenvironments. |

Table 2: Bioorthogonal Labeling Strategy Comparison

| Functional Group | Target Residue | Reagent Class | Technical Trade-offs |

| Primary Amine | Lysine | NHS Esters | High reactivity, but lacks site-specificity (random labeling impacts function). |

| Thiol | Cysteine | Maleimides | Site-specific, but requires reduction of disulfide bonds, risking structural collapse. |

| Carbonyl (Aldehyde) | Oxidized Glycans | Pyrene Hydrazide | Highly site-specific (e.g., Fc region), preserves protein function and orientation[3]. |

Self-Validating Protocol: Site-Specific Fc-Glycan Labeling

This protocol details the site-specific labeling of an IgG antibody using pyrene hydrazide. It is designed as a self-validating system, meaning intrinsic checkpoints are built into the workflow to confirm chemical success without requiring destructive downstream assays.

Phase 1: Controlled Oxidation

Causality: Mild sodium periodate oxidation selectively cleaves vicinal diols on carbohydrates to form aldehydes, without oxidizing sensitive amino acids (like methionine).

-

Prepare the target antibody at 2–5 mg/mL in a dark-compatible reaction vessel using 0.1 M Sodium Acetate buffer (pH 5.5). Note: Avoid amine-containing buffers (e.g., Tris) which can form Schiff bases with aldehydes.

-

Add freshly prepared

to a final concentration of 10 mM. -

Incubate for 30 minutes at 4°C in the dark.

-

Validation Checkpoint 1 (Quenching): Add glycerol to a final concentration of 15 mM and incubate for 5 minutes. Glycerol contains vicinal diols and consumes unreacted periodate, preventing over-oxidation of the protein backbone.

-

Desalt the oxidized antibody using a spin column (e.g., Sephadex G-25) pre-equilibrated with 0.1 M Sodium Acetate (pH 5.5).

Phase 2: Hydrazide Conjugation

Causality: Hydrazone formation is acid-catalyzed. A pH of 5.5–6.0 is optimal; physiological pH (7.4) will severely retard the reaction kinetics.

-

Dissolve Pyrene Hydrazide in anhydrous DMSO to create a 10 mM stock.

-

Add a 10- to 20-fold molar excess of Pyrene Hydrazide to the oxidized antibody solution. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.

-

Incubate the mixture at room temperature for 2 hours (or overnight at 4°C) with gentle agitation.

-

Purify the conjugate using size-exclusion chromatography (SEC) or extensive dialysis against PBS (pH 7.4) to remove unreacted dye.

Phase 3: System Validation & Spectral Confirmation

Causality: Covalent attachment and spatial distribution must be verified spectroscopically.

-

Degree of Labeling (DOL) Check: Measure the absorbance of the purified conjugate at 280 nm (protein) and 340 nm (pyrene). The presence of a distinct 340 nm peak confirms covalent attachment. Calculate the DOL using the extinction coefficient of pyrene.

-

Proximity/Excimer Check: Excite the sample at 340 nm and record the emission spectrum from 350 nm to 550 nm.

-

Result A: A dominant peak at ~380 nm indicates isolated pyrene labels.

-

Result B: The emergence of a broad peak at ~480 nm confirms excimer formation[1], validating that multiple pyrene molecules are localized in close proximity on the dense Fc-glycan tree.

-

References

1.[2] "New fluorescent hydrazide reagents for the oxidized 3'-terminus of RNA" - oup.com -2 2.[3] "Targeting Antibodies to Carbon Nanotube Field Effect Transistors by Pyrene Hydrazide Modification of Heavy Chain Carbohydrates" - researchgate.net -3 3.[1] "Pyrene hydrazide" - lumiprobe.com - 1 4.[4] "Determination of optimal coating concentration for pyrene-hydrazide labeled E. coli O157:H7 polyclonal antibody" - researchgate.net - 4

Sources

1-Pyrenebutyric acid hydrazide excitation and emission wavelengths

An In-depth Technical Guide to 1-Pyrenebutyric Acid Hydrazide: Properties and Applications

Authored by: A Senior Application Scientist

Introduction

1-Pyrenebutyric acid hydrazide (PBH) is a highly versatile fluorescent probe extensively utilized in biochemistry, molecular biology, and materials science.[1] Structurally, it consists of a polycyclic aromatic hydrocarbon, the pyrene moiety, linked via a butyric acid spacer to a reactive hydrazide functional group.[1] This unique construction confers upon PBH a set of powerful characteristics. The pyrene group provides strong, environmentally sensitive fluorescence, while the hydrazide group offers a specific chemical handle for covalently labeling molecules containing carbonyl groups, namely aldehydes and ketones.[2][3][4]

This guide provides a comprehensive overview of the core photophysical properties of PBH, details its mechanism of action for labeling biomolecules, presents a field-proven experimental protocol for glycoprotein conjugation, and explores its diverse applications for researchers and drug development professionals.

Core Photophysical Properties of 1-Pyrenebutyric Acid Hydrazide

The utility of PBH as a fluorescent reporter molecule is rooted in the distinct photophysical characteristics of its pyrene fluorophore. These properties are not static but are exquisitely sensitive to the local microenvironment, a feature that can be exploited to gain insights into molecular structure and dynamics.

Excitation and Emission Spectra

PBH exhibits a strong UV absorbance profile with multiple absorption maxima.[5] Upon excitation, it emits a characteristic blue fluorescence. The specific wavelengths for maximal excitation and emission are solvent-dependent, a phenomenon known as solvatochromism.[6] In methanol, a commonly used solvent, the primary excitation and emission peaks are well-defined.[2][3]

One of the hallmark features of pyrene's fluorescence is its vibronic fine structure. The emission spectrum in non-polar environments shows several sharp peaks. The relative intensity of these peaks, particularly the ratio of the first and third vibronic bands (I1/I3), is a reliable indicator of the polarity of the probe's immediate surroundings.[7][8]

Key Spectroscopic Data

| Property | Value | Solvent | Source(s) |

| Excitation Maximum (λex) | ~340-343 nm | Methanol | [2][3][9] |

| Emission Maximum (λem) | ~375-377 nm | Methanol | [2][5] |

| Secondary Emission Peak | ~397 nm | - | [5] |

| Molecular Formula | C₂₀H₁₈N₂O | - | [3][10] |

| Molecular Weight | 302.37 g/mol | - | [3][10] |

| Appearance | White to off-white powder | - | [3] |

| Solubility | Soluble in DMSO | - | [3] |

Excimer Formation: A Probe for Proximity

A powerful characteristic of the pyrene moiety is its ability to form "excimers" (excited-state dimers).[11] When two PBH molecules are in close proximity (typically <10 Å) and one is in an excited state, they can form a transient complex. This excimer state decays to the ground state by emitting a photon of lower energy (longer wavelength) than the monomer emission.[9] This results in the appearance of a broad, red-shifted emission band, typically centered around 470-500 nm. The ratio of excimer to monomer fluorescence intensity provides a direct measure of the local concentration or crowding of the probe, making PBH an invaluable tool for studying:

Fluorescence Lifetime and Environmental Sensitivity

The pyrene fluorophore possesses a notably long fluorescence lifetime, often exceeding 100 nanoseconds in deoxygenated environments.[9] This extended lifetime makes it highly sensitive to dynamic quenching by molecules like molecular oxygen and reactive oxygen species (ROS).[12] This property has been leveraged to quantify intracellular ROS levels, where an increase in ROS leads to a measurable decrease in the fluorescence lifetime of PBH.[12][13]

Mechanism of Action: Covalent Labeling of Carbonyls

The primary application of PBH in biological research is the covalent labeling of aldehydes and ketones. The hydrazide functional group (R-NH-NH₂) is a potent nucleophile that reacts specifically with electrophilic carbonyl carbons.

The reaction proceeds via a nucleophilic addition mechanism to form a hydrazone linkage. This reaction is most efficient under mildly acidic conditions (pH 5-7), which facilitates the dehydration step to form the stable C=N double bond of the hydrazone.[14] The resulting hydrazone bond is significantly more stable than the Schiff base formed from a simple primary amine.[14]

Caption: Reaction of PBH with a carbonyl group.

In many biological contexts, aldehydes are not naturally abundant on proteins or other macromolecules. They can be selectively introduced by the mild oxidation of vicinal diols present in carbohydrate residues (e.g., on glycoproteins or RNA) using an oxidizing agent like sodium periodate (NaIO₄).[14][15] This two-step process provides a robust and specific method for targeting glycosylated molecules.

Experimental Protocol: Fluorescent Labeling of Glycoproteins with PBH

This protocol provides a reliable method for labeling glycoproteins, such as antibodies, where glycosylation sites are often located away from the antigen-binding regions.[15]

Pre-requisites and Reagent Preparation

-

Protein Purity: The protein solution must be free of other amine-containing buffers (e.g., Tris) and stabilizing proteins like BSA. Buffer exchange into a suitable buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) is critical.[16]

-

PBH Stock Solution: Prepare a 50 mM stock solution of 1-Pyrenebutyric acid hydrazide in anhydrous DMSO. PBH is soluble in DMSO.[3]

-

Sodium Periodate Solution: Prepare a fresh 20 mM solution of sodium meta-periodate (NaIO₄) in 0.1 M Sodium Acetate, pH 5.5. This solution should be used immediately after preparation.[15]

Step-by-Step Labeling Workflow

-

Protein Preparation:

-

Prepare the glycoprotein solution at a concentration of approximately 5 mg/mL in 0.1 M Sodium Acetate, pH 5.5.[15]

-

-

Oxidation of Carbohydrates:

-

To 1 mL of the protein solution, add 1 mL of the freshly prepared 20 mM periodate solution.[15]

-

Mix gently and incubate for 5-15 minutes at room temperature in the dark. Causality Insight: This step cleaves the vicinal diols on sugar residues to generate reactive aldehyde groups.[14][15] Over-incubation can lead to non-specific oxidation.

-

-

Removal of Excess Periodate:

-

Immediately purify the oxidized protein from the excess periodate and byproducts. This can be achieved by dialysis against 0.1 M Sodium Acetate (pH 5.5) or by using a desalting column (e.g., Sephadex G-25).[16] Causality Insight: Failure to remove the periodate will result in the oxidation of PBH and inhibition of the labeling reaction.

-

-

Labeling Reaction:

-

To the purified, oxidized protein solution (e.g., 2 mL), add 200 µL of the 50 mM PBH stock solution.[15] The molar ratio may need to be optimized for specific proteins.[16]

-

Incubate for 2 hours at room temperature with gentle mixing, protected from light.[15] Causality Insight: This incubation allows the hydrazide group of PBH to react with the newly formed aldehydes on the glycoprotein, forming a stable hydrazone bond.[14]

-

-

Purification of Labeled Protein:

Caption: Workflow for labeling glycoproteins with PBH.

Applications in Research and Drug Development

The unique properties of PBH make it a powerful tool across various scientific disciplines.

-

Detection of Carbonylation: PBH is used to label and quantify carbonylated proteins, which are key biomarkers for oxidative stress associated with aging, neurodegenerative diseases, and drug-induced toxicity.[2]

-

Glycoprotein Analysis: It serves as a fluorescent tag for the detection and analysis of glycoproteins in gels, on blots, and in solution after periodate oxidation.[3]

-

Fluorescent Derivatization for HPLC: PBH is employed as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) to enable sensitive fluorescence detection of small molecules containing carbonyl or carboxylic acid groups in complex biological samples like urine.

-

RNA Labeling: The ribose at the 3'-terminus of RNA can be oxidized to create an aldehyde, allowing for specific fluorescent labeling with PBH.[18]

-

Probing Molecular Interactions: By exploiting excimer fluorescence, PBH can be used to monitor processes involving changes in molecular proximity, such as protein aggregation or lipid membrane dynamics.[11][19]

Conclusion

1-Pyrenebutyric acid hydrazide stands out as a robust and multifunctional fluorescent probe. Its well-characterized excitation and emission properties, combined with its specific reactivity towards carbonyls, provide a reliable method for fluorescently labeling a wide range of biomolecules. The environmental sensitivity of its pyrene fluorophore, including its unique excimer-forming capability and long fluorescence lifetime, offers advanced capabilities for probing molecular environments, proximity, and oxidative stress. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully integrate PBH into their experimental workflows, driving new discoveries in basic research and therapeutic development.

References

-

Reines, S. A., & Cantor, C. R. (1974). New fluorescent hydrazide reagents for the oxidized 3′-terminus of RNA. Nucleic Acids Research, 1(6), 767–786. Retrieved from [Link]

-

Gorman, C. B., et al. (2000). Photophysical Properties of Pyrene-Functionalized Poly(propylene imine) Dendrimers. Macromolecules, 33(24), 9034–9039. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Harnessing Excimer Fluorescence: The Role of 1-Pyrenebutyric Acid in Understanding Molecular Interactions. Retrieved from [Link]

-

Abberior Instruments. (n.d.). Protein labeling protocol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Celik, G., et al. (2022). Design, Synthesis, and Aggregation-Induced Emission Properties of a Novel D−π–A Conjugated Molecule as a Selective Hydrazine Sensor. ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence spectra of 1-pyrenebutyric acid (PyBA) in cationic derivative of C 60 (catC 60 ). Retrieved from [Link]

-

Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]

-

Marchand, V., et al. (2006). Variation of 1-pyrenebutyric acid fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels. Photochemistry and Photobiology, 82(5), 1347-53. Retrieved from [Link]

-

Hara, K., & Ware, W. R. (1980). Influence of solvent perturbation on the radiative transition probability from the 1B1u state of pyrene. Chemical Physics, 51(1-2), 61-68. Retrieved from [Link]

-

Hindawi. (2018, June 11). Solvent Effect on the Solid-Surface Fluorescence of Pyrene on Cellulose Diacetate Matrices. Retrieved from [Link]

-

Nguyen, H. T., et al. (2020). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 25(23), 5760. Retrieved from [Link]

-

Megyesi, M., et al. (2008). Solvent effect on the UV/Vis absorption and fluorescence spectroscopic properties of berberine. Photochemical & Photobiological Sciences, 7(4), 437-44. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. Retrieved from [Link]

Sources

- 1. CAS 55486-13-0: 1-pyrenebutyric hydrazide | CymitQuimica [cymitquimica.com]

- 2. 1-Pyrenebutanoic acid hydrazide - CAS-Number 55486-13-0 - Order from Chemodex [chemodex.com]

- 3. adipogen.com [adipogen.com]

- 4. 1-PYRENEBUTANOIC ACID, HYDRAZIDE | 55486-13-0 [chemicalbook.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Solvent effect on the UV/Vis absorption and fluorescence spectroscopic properties of berberine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. lumiprobe.com [lumiprobe.com]

- 10. 1-Pyrenebutyric hydrazide | CAS 55486-13-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. nbinno.com [nbinno.com]

- 12. Variation of 1-pyrenebutyric acid fluorescence lifetime in single living cells treated with molecules increasing or decreasing reactive oxygen species levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-PYRENEBUTYRIC ACID Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 17. Protein labeling protocol [abberior.rocks]

- 18. New fluorescent hydrazide reagents for the oxidized 3′-terminus of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

The Pyrene Hydrazide Excimer System: Mechanistic Principles and Applications in Proximity Sensing

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodology Guide

Executive Summary

In the landscape of bioconjugation and structural biology, fluorescent proximity sensors are indispensable tools for mapping macromolecular conformations. Among these, Pyrene Hydrazide stands out as a highly specialized, carbonyl-reactive probe. Unlike standard fluorophores that rely on Förster Resonance Energy Transfer (FRET), pyrene utilizes a unique photophysical phenomenon: excimer (excited dimer) formation .

This whitepaper provides an in-depth mechanistic analysis of pyrene hydrazide bioconjugation, the photophysics governing its distance-dependent emission, and a self-validating experimental protocol designed to ensure high-fidelity structural data in drug development and molecular diagnostics.

Molecular Principles of Pyrene Hydrazide

Pyrene hydrazide is engineered to target aldehydes and ketones, making it the premier choice for labeling oxidized glycoproteins, carbonylated proteins (markers of oxidative stress), and abasic sites in nucleic acids 1.

The hydrazide functional group (

The Photophysics of Excimer Formation

The utility of pyrene as a molecular ruler stems from its distinctive excited-state dynamics. Pyrene possesses an unusually long fluorescence lifetime (often >100 ns), which provides a wide temporal window for diffusion and molecular collision 1.

The Monomer vs. Excimer State

-

Monomer Emission: When a pyrene molecule is excited by UV light (~340 nm) and remains spatially isolated (distance > 10 Å from another pyrene), it decays back to the ground state by emitting a highly structured, blue fluorescence between 370–400 nm.

-

Excimer Emission: If an excited-state pyrene (

) is in close spatial proximity to a ground-state pyrene (

This excimer formation occurs dynamically on a picosecond time scale [[4]](). Because the excimer represents a lower-energy complex, its emission is significantly red-shifted, appearing as a broad, structureless band centered around 450–500 nm. The resulting Stokes shift of ~130 nm is massive compared to standard fluorophores, effectively eliminating self-quenching and background scatter 5.

Figure 1: Jablonski-style photophysical mechanism of pyrene excimer formation and emission.

Quantitative Photophysical Parameters

To successfully design an assay, researchers must understand the distinct spectral signatures of the two states. The table below summarizes the critical photophysical data used to differentiate monomeric from excimeric pyrene.

| Photophysical Property | Pyrene Monomer State | Pyrene Excimer State |

| Spatial Requirement | Isolated (> 10 Å distance) | Proximal (< 10 Å), parallel π-π stacking |

| Excitation Wavelength | ~340 - 350 nm | ~340 - 350 nm (Excites monomer first) |

| Emission Wavelength | ~370 - 400 nm (Highly structured peaks) | ~450 - 500 nm (Broad, structureless band) |

| Stokes Shift | ~30 - 50 nm | ~130 nm |

| Fluorescence Lifetime | > 100 ns | ~40 - 60 ns |

Causality in Experimental Design: The Self-Validating Ratio

A common pitfall in fluorescence spectroscopy is the reliance on absolute intensity, which is vulnerable to variations in probe concentration, photobleaching, and instrument sensitivity.

Pyrene circumvents this through the Excimer-to-Monomer Ratio (

-

High

: Indicates target molecules are folded compactly or oligomerizing, bringing pyrene labels within < 10 Å. -

Low

: Indicates structural unfolding or dissociation, separating the labels beyond the excimer radius.

This causality ensures that any shift in the

Experimental Protocol: Carbonyl Labeling and Excimer Detection

The following methodology details the generation of aldehydes on a target glycoprotein, subsequent pyrene hydrazide labeling, and spectroscopic validation.

Step 1: Target Oxidation

-

Procedure: Dissolve the target glycoprotein in an amine-free buffer (e.g., 0.1 M Sodium Acetate, pH 5.5). Add Sodium Periodate (

) to a final concentration of 10 mM. Incubate in the dark at 4°C for 30 minutes. -

Causality:

selectively cleaves cis-diols on the carbohydrate moieties of the protein, generating reactive aldehyde groups necessary for hydrazide targeting. -

Quenching: Add glycerol to a final concentration of 15 mM for 5 minutes to consume unreacted

and prevent over-oxidation of amino acid side chains.

Step 2: Covalent Labeling

-

Procedure: Prepare a 10 mM stock of Pyrene Hydrazide in anhydrous DMSO. Add the dye to the oxidized protein at a 10-to-20-fold molar excess. Incubate at room temperature for 2 hours under continuous agitation.

-

Causality: The slightly acidic pH (5.5) protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the hydrazide, ensuring maximum labeling efficiency.

Step 3: Rigorous Purification (Critical Step)

-

Procedure: Pass the reaction mixture through a Size-Exclusion Chromatography (SEC) column (e.g., Zeba Spin Desalting Column) pre-equilibrated with PBS (pH 7.4). Repeat if necessary.

-

Causality: Unreacted pyrene hydrazide is highly hydrophobic and will form intermolecular excimers in aqueous solution if left free. Failing to remove free dye will artificially inflate the

ratio, destroying the assay's trustworthiness.

Step 4: Spectroscopic Analysis

-

Procedure: Transfer the purified conjugate to a quartz cuvette. Set the spectrofluorometer excitation to 340 nm. Record the emission spectrum from 350 nm to 600 nm. Calculate the

ratio by dividing the peak intensity at ~470 nm by the peak intensity at ~375 nm.

Figure 2: Self-validating experimental workflow for pyrene hydrazide labeling and detection.

References

- Title: Pyrene hydrazide Source: Lumiprobe URL

- Source: CSULB (Eric Sorin)

- Title: Pyrene Excimer Signaling Molecular Beacons for Probing Nucleic Acids Source: NIH PMC URL

- Title: The Nature of Excimer Formation in Crystalline Pyrene Nanoparticles Source: ACS Publications URL

- Title: 1-(Bromomethyl)

Sources

Pyrene Bioconjugation: Mechanistic Specificity of Hydrazide vs. Maleimide Probes

Executive Summary

The rational design of bioconjugates relies heavily on the site-specific attachment of fluorescent probes. Pyrene-based fluorophores are uniquely valuable in structural biology and drug development due to their long excited-state lifetimes (>100 ns) and their ability to form excited-state dimers (excimers) that emit at longer wavelengths when in close spatial proximity (<10 Å)[1]. Furthermore, pyrene monomer emission is highly sensitive to the local microenvironment, allowing researchers to probe the polarity of specific protein domains[2].

However, achieving this level of analytical precision requires absolute control over the conjugation chemistry. This whitepaper provides an in-depth mechanistic analysis of two primary pyrene derivatives: Pyrene Maleimide and Pyrene Hydrazide . By dissecting their distinct chemical specificities—thiol-targeting versus carbonyl-targeting—this guide establishes self-validating protocols for researchers developing antibody-drug conjugates (ADCs), studying protein conformations, or tracking oxidative stress.

Mechanistic Foundations of Target Specificity

The utility of any fluorescent probe is dictated by the causality of its reactive group. Pyrene maleimide and pyrene hydrazide achieve orthogonal labeling through entirely different electrophilic and nucleophilic mechanisms.

Pyrene Maleimide: Thiol-Specific Alkylation

Maleimide groups are highly electrophilic and show exceptional selectivity toward sulfhydryl (thiol) groups found in cysteine residues[3]. The reaction proceeds via a Michael addition, where the nucleophilic thiolate anion attacks the double bond of the maleimide ring, forming a stable, irreversible thioether bond[4].

The Causality of pH Control: The specificity of maleimide for thiols over primary amines (e.g., lysine residues) is strictly pH-dependent. At a physiological pH of 7.0–7.5, the thiol group of cysteine (pKa ~8.3) is sufficiently deprotonated to act as a potent nucleophile, while the ε-amino group of lysine (pKa ~10.5) remains protonated and unreactive[4]. If the pH exceeds 8.0, cross-reactivity with lysines increases exponentially, destroying site-specificity and leading to heterogeneous labeling.

Pyrene Hydrazide: Carbonyl-Specific Ligation

Unlike maleimides, hydrazides are nucleophiles that react specifically with electrophilic carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages[]. Because naturally occurring proteins and nucleic acids rarely contain free aldehydes, these targets must be synthetically generated.

The Causality of Periodate Oxidation: To label glycoproteins (such as the Fc region of an antibody), the sample is pre-treated with sodium metaperiodate (NaIO₄). Periodate specifically cleaves the carbon-carbon bonds between adjacent hydroxyl groups (cis-diols) in carbohydrate residues, oxidizing them into reactive aldehydes without damaging the protein backbone[6]. Similarly, the 3'-terminal ribose of RNA can be oxidized to generate aldehydes for pyrene hydrazide attachment[7]. The subsequent hydrazone ligation is optimally catalyzed in mildly acidic conditions (pH 5.5–6.5), which protonates the carbonyl oxygen and increases its susceptibility to nucleophilic attack by the hydrazide[].

Chemical pathways defining the distinct specificities of pyrene maleimide and pyrene hydrazide.

Quantitative Comparative Analysis

To select the appropriate probe, researchers must align the structural biology of their target with the chemical prerequisites of the fluorophore.

| Feature | N-(1-Pyrene)maleimide (NPM) | Pyrene Hydrazide |

| Target Functional Group | Sulfhydryl (-SH) | Carbonyl (-CHO, >C=O) |

| Primary Biological Target | Cysteine residues | Oxidized Glycans, Oxidized RNA 3'-terminus |

| Reaction Mechanism | Michael Addition | Hydrazone Ligation |

| Optimal Reaction pH | 7.0 – 7.5 | 5.5 – 6.5 |

| Required Pre-treatment | Disulfide Reduction (e.g., TCEP) | cis-diol Oxidation (e.g., NaIO₄) |

| Conjugate Stability | Thioether (Irreversible) | Hydrazone (Stable, reversible at very low pH) |

| Primary Application | Protein folding, conformational changes | Antibody Fc-labeling, RNA labeling, Carbonylation |

| Fluorescence Properties | Monomer (~375-410 nm), Excimer (~460-480 nm) | Monomer (~375-410 nm), Excimer (~460-480 nm) |

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. By incorporating specific chemical safeguards (e.g., non-thiol reductants, quenching steps) and downstream chromatographic purification, these workflows prevent false-positive fluorescence arising from unreacted probes.

Protocol 1: Site-Specific Cysteine Labeling with Pyrene Maleimide

Goal: Label buried or exposed cysteines while preventing probe quenching by reducing agents.

-

Sample Preparation: Dissolve the target protein (1-5 mg/mL) in a degassed buffer (e.g., PBS, pH 7.2). Causality: Degassing removes dissolved oxygen, preventing the spontaneous re-oxidation of free thiols into disulfide bridges[3].

-

Disulfide Reduction: Add a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1 hour at room temperature[3][4]. Causality: TCEP is strictly required over Dithiothreitol (DTT) or β-mercaptoethanol (BME). Because TCEP is a phosphine and lacks thiol groups, it will not compete with the protein for the maleimide probe, allowing labeling to proceed without a prior desalting step[4].

-

Probe Conjugation: Dissolve N-(1-pyrene)maleimide in anhydrous DMSO or DMF. Add the probe to the protein solution at a 20-fold molar excess. Flush the vial with inert gas, seal, and incubate overnight at 4°C[2][3].

-

Purification: Isolate the labeled protein using Size Exclusion Chromatography (SEC) (e.g., Sephadex G-25) equilibrated with PBS to remove unreacted dye and organic solvents.

Protocol 2: Glycan-Specific Labeling with Pyrene Hydrazide

Goal: Orient antibodies or label glycoproteins exclusively at their carbohydrate domains.

-

Sample Preparation: Dissolve the glycoprotein (e.g., IgG antibody) in a coupling buffer (0.1 M sodium acetate, pH 5.5).

-

cis-Diol Oxidation: Add sodium metaperiodate (NaIO₄) to a final concentration of 10 mM. Incubate for 30 minutes at 4°C in the dark[6]. Causality: Darkness prevents light-induced degradation of periodate. The 30-minute limit ensures selective oxidation of carbohydrates without inducing oxidative damage to sensitive amino acids (like methionine).

-

Quenching: Add glycerol to a final concentration of 15 mM and incubate for 5 minutes. Causality: Glycerol contains vicinal diols that rapidly consume excess periodate, halting the oxidation of the protein.

-

Probe Conjugation: Add pyrene hydrazide (dissolved in DMSO) to a final concentration of 1-5 mM. Incubate for 2 hours at room temperature[7][8].

-

Purification: Purify the hydrazone-linked conjugate via SEC to remove unreacted pyrene hydrazide.

Parallel self-validating workflows for site-specific pyrene bioconjugation.

Data Interpretation: Validating Conjugation via Fluorescence

Once purified, the success of the conjugation and the structural state of the biomolecule can be validated using fluorescence spectroscopy. Pyrene provides a dual-readout system:

-

Spatial Proximity (Excimer Formation): If the biomolecule undergoes a conformational change that brings two pyrene labels within ~10 Å of each other, an excited-state dimer (excimer) forms[1][4]. This causes a dramatic shift in the emission spectrum from the highly structured monomer peaks (~375–410 nm) to a broad, structureless excimer band at ~460–480 nm[1][2].

-

Microenvironment Polarity (The Py Scale): The monomer emission of pyrene consists of multiple vibronic bands. The ratio of the fluorescence intensity of the first peak (I375) to the third peak (I385)—known as the Py value—reports the polarity of the fluorophore's immediate environment. A Py value < 1 indicates the pyrene is buried in a hydrophobic pocket, whereas a Py value > 1 indicates exposure to the aqueous solvent[2].

By leveraging the strict chemical specificity of maleimide or hydrazide reactive groups, researchers can place these environmental sensors with pinpoint accuracy, transforming static proteins into dynamic, reporting biosensors.

References

1.3. Lumiprobe. 2.4. MDPI. 3. 7. Nucleic Acids Research, Oxford Academic. 4.1. PubMed Central (PMC). 5. 2. MDPI. 6. 8. Lumiprobe. 7. . BOC Sciences. 8.6. ResearchGate.

Sources

- 1. A Pyrene Maleimide with a Flexible Linker for Sampling of Longer Inter-Thiol Distances by Excimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. lumiprobe.com [lumiprobe.com]

Pyrene Hydrazide (CAS 55486-13-0): A Technical Guide for Advanced Research Applications

Introduction: The Duality of Pyrene Hydrazide

Pyrene hydrazide, identified by its CAS number 55486-13-0, is a bifunctional organic molecule of significant interest in biochemical and biomedical research.[1] Its structure is a deliberate marriage of two key chemical motifs: a polycyclic aromatic hydrocarbon (pyrene) and a highly reactive nucleophile (hydrazide).[1] The pyrene moiety provides potent, environmentally sensitive fluorescence, while the hydrazide group serves as a chemical handle for covalent attachment to carbonyl-containing molecules.[2][3] This duality makes Pyrene hydrazide an invaluable tool for researchers, enabling the fluorescent tagging of biomolecules, the study of molecular interactions, and the development of novel diagnostic and therapeutic agents.[4][5] This guide provides an in-depth exploration of its properties, synthesis, and multifaceted applications for professionals in research and drug development.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of Pyrene hydrazide's fundamental properties is critical for its effective application. The large, hydrophobic pyrene structure dictates its solubility, often requiring organic co-solvents, while its photophysical characteristics are the cornerstone of its utility as a fluorescent probe.[1][6]

| Property | Value | Source(s) |

| CAS Number | 55486-13-0 | [7] |

| Molecular Formula | C₂₀H₁₈N₂O | [7] |

| Molecular Weight | 302.37 g/mol | [4][7] |

| Appearance | White to off-white or yellow powder/needles | [2][6][8] |

| Melting Point | 167-171 °C | [4] |

| Solubility | Soluble in DMSO, DMF, acetonitrile, methanol | [6][8] |

| Excitation Max (λex) | ~340 nm (in Methanol) | [2][6] |

| Emission Max (λem) | ~375 nm (in Methanol) | [2][6] |

Fundamental Chemistry: Synthesis and Reactivity

Synthesis Pathway

Pyrene hydrazide is not typically synthesized in a standard research lab but is acquired from commercial suppliers. However, understanding its synthesis provides insight into its structure and purity. The most common laboratory-scale methods for creating hydrazides involve the reaction of a carboxylic acid derivative (like an ester or acyl chloride) with hydrazine hydrate.[9][10] For Pyrene hydrazide, the precursor is 1-Pyrenebutanoic acid.

A general, two-step conceptual pathway is:

-

Esterification: 1-Pyrenebutanoic acid is reacted with a simple alcohol (e.g., methanol) under acidic catalysis to form the corresponding methyl ester (methyl 1-pyrenebutyrate).[11]

-

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate. The highly nucleophilic hydrazine displaces the methoxy group of the ester to form the stable 1-Pyrenebutyric acid hydrazide.[9][12]

Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can facilitate the direct reaction of the carboxylic acid with hydrazine, avoiding the ester intermediate.[11][13]

Core Reactivity: Hydrazone Formation

The utility of Pyrene hydrazide as a labeling agent is predicated on the reaction of its terminal hydrazide (-CONHNH₂) group with aldehydes (R-CHO) or ketones (R-C(O)-R'). This condensation reaction forms a stable hydrazone covalent bond, effectively tethering the fluorescent pyrene moiety to the target molecule.[2][6] This reaction is highly specific for carbonyl groups, which are relatively rare in native proteins and nucleic acids but can be readily introduced through controlled oxidation, making the labeling process highly selective.

Field-Proven Applications in Research & Development

Fluorescent Labeling of Biomolecules

The primary application of Pyrene hydrazide is as a fluorescent labeling reagent for biomolecules that either naturally contain or can be modified to contain aldehyde or ketone groups.[7] This includes glycoproteins, oxidized carbohydrates, and proteins damaged by oxidative stress (carbonylation).[2]

Experimental Protocol: General Labeling of an Oxidized Glycoprotein

-

Causality: This protocol relies on the gentle oxidation of cis-diol groups in sugar residues (e.g., sialic acid) to aldehydes using sodium periodate. This creates specific carbonyl targets for the Pyrene hydrazide to react with, minimizing non-specific labeling of the protein backbone.

-

Protein Preparation: Dissolve the glycoprotein in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5) to a final concentration of 1-5 mg/mL.

-

Oxidation: Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 1-2 mM. Incubate the reaction on ice in the dark for 30 minutes. This step generates aldehyde groups on the carbohydrate moieties.

-

Quench Reaction: Stop the oxidation by adding glycerol to a final concentration of 10 mM to consume excess periodate.

-

Buffer Exchange: Immediately remove excess reagents and byproducts by buffer exchange into the labeling buffer (e.g., 100 mM sodium acetate, pH 5.5) using a desalting column or dialysis.

-

Labeling Reaction: Add a 50- to 100-fold molar excess of Pyrene hydrazide (dissolved in a minimal amount of DMSO or DMF) to the oxidized glycoprotein solution.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unreacted Pyrene hydrazide by extensive dialysis or size-exclusion chromatography.

-

Verification: Confirm labeling by measuring the absorbance of the pyrene moiety (~340 nm) and the protein (280 nm), and by observing fluorescence emission at ~375 nm upon excitation at ~340 nm.

Proximity Sensing via Excimer Formation

A unique and powerful feature of the pyrene fluorophore is its ability to form an "excimer" (excited-state dimer).[3] When two pyrene molecules are brought into close proximity (<10 Å), excitation of one can lead to the formation of a transient dimer that emits light at a longer, red-shifted wavelength (~450-550 nm) compared to the monomer emission (~375 nm).[14][15]

-

Mechanism & Causality: This phenomenon is driven by π-π stacking interactions between the aromatic rings of two pyrene moieties.[14] The ratio of excimer-to-monomer fluorescence intensity is highly sensitive to the distance and orientation between the pyrene units. Researchers exploit this to monitor processes that bring labeled molecules together, such as protein dimerization, lipid membrane fusion, or DNA hybridization.[15][16]

Derivatization for Chromatographic Analysis

In analytical chemistry, Pyrene hydrazide serves as a pre-column derivatization reagent to enhance the detection of carbonyl-containing small molecules by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[4][17][18]

-

Causality: Many small biological molecules lack a native chromophore or fluorophore, making them difficult to detect at low concentrations. By reacting these molecules with Pyrene hydrazide, a highly fluorescent pyrene tag is attached, dramatically lowering the limit of detection.[4][19] This technique has been successfully used for the sensitive quantification of disease biomarkers in urine and plasma.[4]

Noteworthy examples include:

-

Determination of succinylacetone in urine for diagnosing tyrosinemia.[4]

-

Analysis of glutaric and 3-hydroxyglutaric acids for glutaric acidemia type I.[4]

Building Block in Medicinal Chemistry

The hydrazide functional group is a well-established pharmacophore and a versatile synthon in drug discovery.[5][20] Pyrene-hydrazide derivatives, particularly pyrene-based hydrazones and hydrazinyl-thiazoles, have been synthesized and investigated for their therapeutic potential. The large, hydrophobic pyrene core can facilitate interactions with biological targets, and its combination with the hydrazide linker and other heterocyclic scaffolds has yielded compounds with promising anticancer activity.[21][22] For example, certain pyrene-hydrazinyl-thiazole derivatives have shown significant cytotoxic effects against human breast cancer cell lines (MCF-7).[21]

Safety and Handling

Proper handling of Pyrene hydrazide is essential to ensure laboratory safety. The following information is derived from available safety data sheets.

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Target Organ Toxicity | H335 | May cause respiratory irritation. |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a dust mask (e.g., N95), safety glasses, and chemical-resistant gloves.[4][23]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[23][24]

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[2][25] It is stable for at least two years when stored at room temperature under these conditions.[2][6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[24]

Conclusion

Pyrene hydrazide (CAS 55486-13-0) is a powerful and versatile chemical tool for researchers. Its unique combination of a reactive carbonyl-specific handle and an environmentally sensitive fluorophore enables a wide array of applications, from the specific labeling and visualization of biomolecules to the real-time analysis of molecular interactions and the development of sensitive analytical methods. Furthermore, its role as a scaffold in medicinal chemistry highlights its potential beyond the laboratory bench. By understanding its core properties, reactivity, and application-specific methodologies, scientists and drug development professionals can effectively harness the capabilities of this potent fluorescent probe.

References

-

Surjit, K. & Rajat, S. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Mondal, S., Panja, A., Halder, D., & Bairi, P. (2021). Isomerization-Induced Excimer Formation of Pyrene-Based Acylhydrazone Controlled by Light- and Solvent-Sensing Aromatic Analytes. The Journal of Physical Chemistry B, 125(50), 13735–13745. Available at: [Link]

-

ResearchGate (n.d.). Isomerization-Induced Excimer Formation of Pyrene-Based Acylhydrazone Controlled by Light- and Solvent-Sensing Aromatic Analytes. Available at: [Link]

-

KrishiKosh (n.d.). Development and assessment of green synthesis of hydrazides. Available at: [Link]

-

ResearchGate (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available at: [Link]

-

Wang, S. S., Gisin, B. F., Winter, D. P., Makofske, R., Kulesha, I. D., Tzougraki, C., & Meienhofer, J. (1977). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. The Journal of Organic Chemistry, 42(8), 1286–1290. Available at: [Link]

-

Mondal, S., Panja, A., Halder, D., & Bairi, P. (2021). Isomerization-Induced Excimer Formation of Pyrene-Based Acylhydrazone Controlled by Light- and Solvent-Sensing Aromatic Analytes. The Journal of Physical Chemistry B, 125(50), 13735–13745. Available at: [Link]

- Google Patents (n.d.). Method of synthesizing hydrazine compounds carboxylic acids.

-

Zhang, Y., Chen, Y., & Xian, M. (2022). Recent Advances in Excimer-Based Fluorescence Probes for Biological Applications. Molecules, 27(23), 8628. Available at: [Link]

-

Patil, P. J., et al. (2026). Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies. RSC Advances, 16(7), 6612–6624. Available at: [Link]

-

Teixeira, S., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]

-

Gao, H., et al. (2024). Pyrene-acylhydrazone-based Turn-on Fluorescent Probe for Highly Sensitive Detection Cu2+ and Application in Bioimaging. Journal of Fluorescence, 34(6), 2593–2600. Available at: [Link]

-

Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

ResearchGate (n.d.). Hydrazide-based drugs in clinical use. Available at: [Link]

-

David, V., et al. (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Wiley Analytical Science (2020). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Available at: [Link]

-

ResearchGate (n.d.). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Available at: [Link]

-

Li, Z., Romanoff, L., Trinidad, D. A., & Pittman, B. (2005). The use of chemical derivatization to enhance liquid chromatography/tandem mass spectrometric determination of 1-hydroxypyrene, a biomarker for polycyclic aromatic hydrocarbons in human urine. Rapid Communications in Mass Spectrometry, 19(22), 3331–3338. Available at: [Link]

Sources

- 1. CAS 55486-13-0: 1-pyrenebutyric hydrazide | CymitQuimica [cymitquimica.com]

- 2. 1-Pyrenebutanoic acid hydrazide - CAS-Number 55486-13-0 - Order from Chemodex [chemodex.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. 1-Pyrenebutyric hydrazide for fluorescence, = 97.0 T 55486-13-0 [sigmaaldrich.com]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. adipogen.com [adipogen.com]

- 7. 1-Pyrenebutyric hydrazide | CAS 55486-13-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 1-PYRENEBUTANOIC ACID, HYDRAZIDE | 55486-13-0 [chemicalbook.com]

- 9. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. rjptonline.org [rjptonline.org]

- 12. US3787482A - Method of synthesizing hydrazine compounds carboxylic acids - Google Patents [patents.google.com]

- 13. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Isomerization-Induced Excimer Formation of Pyrene-Based Acylhydrazone Controlled by Light- and Solvent-Sensing Aromatic Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 18. researchgate.net [researchgate.net]

- 19. The use of chemical derivatization to enhance liquid chromatography/tandem mass spectrometric determination of 1-hydroxypyrene, a biomarker for polycyclic aromatic hydrocarbons in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of some new pyrene-based hydrazinyl-thiazole derivatives via a one-pot strategy: biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. fishersci.com [fishersci.com]

- 24. geneseo.edu [geneseo.edu]

- 25. lumiprobe.com [lumiprobe.com]

Methodological & Application

Application Note: Site-Specific Fluorescent Labeling of Oxidized Glycans via Pyrene Hydrazide Ligation

Target Audience: Researchers, analytical scientists, and drug development professionals. Applications: Glycoprotein tracking, cell surface glycan profiling, and structural elucidation of biotherapeutics.

Executive Summary

The selective modification of glycoproteins is a critical technique in proteomics and biotherapeutics. Traditional amine- or thiol-reactive probes often modify the protein backbone, potentially disrupting the active site or inducing aggregation. By targeting the carbohydrate moieties (glycans) located distal to the protein's functional domains, structural integrity and biological activity are preserved.

This application note details an optimized, two-step bioorthogonal protocol for labeling glycoproteins using Pyrene Hydrazide . Pyrene is a highly hydrophobic fluorophore known for its long fluorescence lifetime and unique ability to form excimers (excited-state dimers), making it an exceptional probe for studying glycan clustering and conformational dynamics.

Mechanistic Causality & Optimization

To achieve site-specific labeling, this protocol relies on the sequential execution of two highly controlled chemical reactions:

-

Periodate Oxidation: [1] present in carbohydrate residues (such as sialic acids and mannose) to generate reactive dialdehydes.

-

Causality of pH: The reaction is strictly buffered at pH 5.5. At this mildly acidic pH, oxidation is restricted to the exocyclic carbon chain of terminal sialic acids. Higher pH levels or prolonged exposure can lead to the over-oxidation of the protein backbone[2].

-

Causality of Darkness: Periodate is highly light-sensitive. Photon exposure triggers the generation of non-specific radical species that can degrade the protein.

-

-

Hydrazide Ligation: [3], condensing with the newly formed aldehydes to yield a stable hydrazone bond[4].

-

Causality of Buffer Selection: Primary amine-containing buffers (e.g., Tris or Glycine) must be strictly avoided, as they will form competing Schiff bases with the generated aldehydes, severely quenching the hydrazide ligation[5].

-

Caption: Chemical reaction pathway from cis-diol oxidation to hydrazone bond formation.

Quantitative Reaction Parameters

To ensure reproducibility, all quantitative parameters have been summarized below. These conditions are optimized for a standard 1–5 mg/mL glycoprotein sample.

| Parameter | Oxidation Phase | Ligation Phase |

| Active Reagent | Sodium meta-periodate (NaIO₄) | Pyrene Hydrazide |

| Target Functional Group | cis-diols (e.g., Sialic acid) | Aldehydes |

| Working Concentration | 10 – 20 mM | 10 – 50x Molar Excess |

| Optimal Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate |

| Optimal pH | 5.5 | 5.5 – 6.0 |

| Incubation Time | 20 – 30 minutes | 2 hours |

| Temperature | 4°C or Room Temperature | Room Temperature |

| Light Exposure | Strictly Dark | Strictly Dark |

| Quenching Agent | 15 mM Glycerol | N/A |

Experimental Workflow

Caption: Workflow for site-specific labeling of oxidized glycoproteins using pyrene hydrazide.

Step-by-Step Protocol

Phase 1: Periodate Oxidation

-

Sample Preparation: Dissolve the glycoprotein in 0.1 M Sodium Acetate buffer (pH 5.5) to a final concentration of 1 to 5 mg/mL[1].

-

Oxidant Addition: Prepare a fresh stock solution of NaIO₄ (e.g., 200 mM) in the same buffer. Add the NaIO₄ to the protein solution to achieve a final concentration of 10 to 20 mM[1].

-

Incubation: Protect the reaction vessel from light using aluminum foil. Incubate at 4°C or room temperature for exactly 20 to 30 minutes.

Phase 2: Quenching & Buffer Exchange

-

Quenching: Add glycerol to a final concentration of 15 mM[2]. Incubate for 15 minutes at room temperature. Rationale: Glycerol contains vicinal diols that act as a sacrificial substrate, rapidly consuming any unreacted periodate and preventing it from oxidizing the pyrene hydrazide in the next step.

-

First Desalting: Pass the quenched mixture through a desalting column (e.g., PD-10 or Zeba spin column) pre-equilibrated with 0.1 M Sodium Acetate (pH 5.5) to remove formaldehyde (the byproduct of glycerol oxidation) and residual iodate salts[1].

Phase 3: Pyrene Hydrazide Conjugation

-

Probe Preparation: Prepare a 50 mM stock solution of[1].

-

Ligation: Add the pyrene hydrazide stock to the oxidized glycoprotein to achieve a 10- to 50-fold molar excess[2]. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

-

Incubation: Mix gently and incubate for 2 hours at room temperature in the dark[1].

Phase 4: Final Purification

-

Removal of Free Dye: Purify the labeled glycoprotein from the unreacted pyrene hydrazide using size-exclusion chromatography (SEC) or extensive dialysis against a neutral storage buffer (e.g., PBS, pH 7.4).

Self-Validation & Quality Control System

A robust protocol must be self-validating. Because pyrene is highly hydrophobic, it is prone to non-specific adsorption into the hydrophobic pockets of proteins. To ensure the integrity of your data, you must implement the following validation system:

-

The "Mock" Control (Critical): Always run a parallel control sample where the glycoprotein is treated with buffer instead of NaIO₄ during Phase 1, followed by the exact same pyrene hydrazide ligation and purification steps.

-

Validation Logic: If the fluorescence signal of the final purified product is identical between the oxidized sample and the mock control, the labeling is non-covalent (hydrophobic entrapment). A successful covalent reaction will show a massively amplified signal in the oxidized sample compared to the mock.

-

-

Spectrophotometric Verification: Post-purification, scan the conjugate via UV-Vis spectroscopy. Pyrene exhibits a characteristic absorption peak at ~340 nm. You can calculate the Degree of Labeling (DOL) using the Beer-Lambert law, utilizing pyrene's specific extinction coefficient.

-

Hydrazone Stability: The resulting hydrazone bond is highly stable in physiological conditions. However, if absolute permanence is required for downstream harsh mass spectrometry workflows, the bond can be reduced to a stable hydrazine derivative using sodium cyanoborohydride (NaCNBH₃)[5].

References

-

Ruhaak, L. R., et al. "Glycan labeling strategies and their use in identification and quantification." Analytical and Bioanalytical Chemistry, 2011. Available at:[Link]

-

Rexach, J. E., et al. "Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach." Molecular & Cellular Proteomics, 2010. Available at:[Link]

Sources

Optimal pH for pyrene hydrazide conjugation reactions

Application Note: Optimal pH for Pyrene Hydrazide Conjugation Reactions

Part 1: Executive Summary & Core Directive

The Optimal pH Window: For the majority of pyrene hydrazide conjugation reactions involving aldehydes or ketones (e.g., oxidized glycans, carbonylated proteins), the optimal pH window is 5.0 to 5.5 .

-

pH < 4.5: Reaction kinetics are fast, but hydrazide protonation (

) begins to limit nucleophilicity, and acid-sensitive biomolecules may degrade. -

pH 5.0 – 5.5 (Recommended): The "Goldilocks" zone. It provides sufficient protons to activate the carbonyl oxygen (increasing electrophilicity) while maintaining the hydrazide in its unprotonated, nucleophilic state.[1]

-

pH > 6.5: The reaction rate drops significantly because the carbonyl is not sufficiently activated. At neutral pH (7.4), aniline catalysis is required to achieve acceptable yields.

Part 2: Scientific Foundation (Mechanism & Causality)

To troubleshoot and optimize this reaction, one must understand the "pH Tug-of-War" inherent in hydrazone formation.[1]

The Reaction Mechanism

Pyrene hydrazide reacts with carbonyls (aldehydes/ketones) to form a hydrazone linkage. This is a reversible condensation reaction releasing water.

The pH Paradox

The reaction rate is governed by two opposing pH-dependent factors:

-

Carbonyl Activation (Requires Acid): The carbonyl carbon is weakly electrophilic. Acidic conditions protonate the carbonyl oxygen, making the carbon highly susceptible to nucleophilic attack.[1]

-

Implication: Lower pH = Faster activation.[2]

-

-

Hydrazide Nucleophilicity (Requires Base): Only the unprotonated hydrazide (

) can attack. If the pH drops below the hydrazide's-

Implication: Higher pH = More available nucleophile.[3]

-

The Pyrene Factor (Hydrophobicity)

Unlike simple hydrazides (e.g., biotin-hydrazide), 1-pyrenebutyric acid hydrazide is highly hydrophobic.

-

Solubility: It requires an organic co-solvent (DMSO or Methanol).

-

Aggregation: In purely aqueous buffers, pyrene moieties may aggregate via

- -

Impact: Using a buffer with 20-50% organic solvent (if protein stability permits) can enhance labeling efficiency by keeping the pyrene reagent in solution.

Part 3: Visualization (Mechanism & Workflow)

Diagram 1: The pH-Dependent Kinetic Mechanism

Caption: The kinetic balance of hydrazone formation. Optimal efficiency requires pH 4.5–5.5 to balance carbonyl activation with hydrazide availability.

Part 4: Detailed Experimental Protocol

Application: Labeling of Glycoproteins (via Sialic Acid Oxidation) Target pH: 5.5 (Oxidation) / 5.5 (Conjugation)

Materials

-

Labeling Reagent: 1-Pyrenebutyric acid hydrazide (PBH).[4]

-

Solvent: Anhydrous DMSO.

-

Oxidation Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5.

-

Oxidant: Sodium meta-periodate (

).[5] -

Reductant: Sodium cyanoborohydride (

) (Optional, for permanent linkage). -

Purification: PD-10 Desalting Columns or Dialysis Cassettes (10k MWCO).

Step-by-Step Methodology

1. Preparation of Pyrene Stock

-

Dissolve PBH in DMSO to a concentration of 10 mg/mL.

-

Note: Prepare fresh. Pyrene is light-sensitive; keep wrapped in foil.

2. Oxidation of Glycoprotein (Generation of Aldehydes)

-

Dilute protein to 1–2 mg/mL in Oxidation Buffer (pH 5.5) .

-

Add mild oxidant: Add

to a final concentration of 1 mM (for specific sialic acid oxidation) or 10 mM (for general sugar oxidation). -

Incubate: 30 minutes at 4°C in the dark.

-

Quench: Add glycerol (15 mM final) to consume excess periodate if not desalting immediately.

-

Clean-up: Rapidly desalt into fresh Oxidation Buffer (pH 5.5) to remove periodate.[5] Critical: Do not skip this; periodate can oxidize the pyrene hydrazide.

3. Conjugation Reaction (The Critical Step)

-

Buffer Check: Ensure sample is in 0.1 M Sodium Acetate, pH 5.5.

-

Addition: Add Pyrene Stock solution to the oxidized protein.

-

Ratio: Target a 50-fold molar excess of dye over protein.

-

Solvent Limit: Ensure final DMSO concentration is < 10% (v/v) to prevent protein precipitation.

-

-

Incubation: 4–16 hours at Room Temperature (RT) or 4°C.

-

Optimization: Agitate gently. The reaction is slower than amine-NHS coupling.

-

4. Reductive Stabilization (Optional)

-

Hydrazone bonds are stable at neutral pH but reversible at acidic pH. To make the bond permanent (hydrazine linkage):

-

Add

to 50 mM final concentration. -

Incubate 2 hours at RT.

5. Purification

-

Remove excess free pyrene via dialysis against PBS (pH 7.4) or gel filtration.[2]

-

Note on Pyrene: Due to hydrophobicity, free dye may stick to some membranes. Add 0.05% Tween-20 to the dialysis buffer if background fluorescence is high.

Diagram 2: Experimental Workflow

Caption: Workflow for pyrene hydrazide labeling of glycoproteins. Note the critical buffer exchange before dye addition.

Part 5: Strategic Optimization & Troubleshooting

Data Summary: pH Effects on Conjugation

| pH Condition | Reaction Rate | Hydrolysis Risk | Pyrene Solubility | Recommendation |

| pH 4.0 – 4.5 | Fast | High (Reversible) | Moderate | Use for short incubations only. |

| pH 5.0 – 5.5 | Optimal | Low | Moderate | Standard Protocol. |

| pH 6.0 – 7.0 | Slow | Very Low | Low (Aggregation risk) | Requires Aniline catalyst. |

| pH 7.4 | Very Slow | N/A | Low | Not recommended without catalyst. |

Catalysis Strategy (Neutral pH)

If your protein is unstable at pH 5.5, you can perform the reaction at pH 7.4 by adding 10–100 mM Aniline . Aniline forms a transient, highly reactive Schiff base with the aldehyde, which undergoes rapid transimination with the pyrene hydrazide.

QC Check:

-

UV-Vis: Pyrene has distinct absorption peaks at 326 nm and 340 nm.

-

Fluorescence: Excitation at 340 nm. Monomer emission at ~376 nm / 395 nm. Excimer emission (broad band >450 nm) indicates over-labeling or aggregation (pyrenes stacking on the surface).

Part 6: References

-

Thermo Fisher Scientific. Carbonyl-Reactive Crosslinker Chemistry. Retrieved from

-

Lumiprobe. Protocol for labeling of hyaluronic acid and antibody through periodate oxidation.[2] Retrieved from [2]

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.[6][7] Angewandte Chemie International Edition, 47(39), 7523-7526.

-

AdipoGen Life Sciences. 1-Pyrenebutanoic acid hydrazide Product Data. Retrieved from

-

BenchChem. Glycoprotein Labeling with 11-Maleimidoundecanoic Acid Hydrazide. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. benchchem.com [benchchem.com]

- 4. adipogen.com [adipogen.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Dissolving pyrene hydrazide in DMSO for aqueous labeling

Application Note: High-Fidelity Aqueous Labeling with Pyrene Hydrazide

Executive Summary

Pyrene hydrazide is a specialized fluorophore utilized not merely for detection, but for probing spatial proximity via excimer formation .[1] Unlike standard fluorophores, pyrene emits a distinct red-shifted fluorescence (approx. 470–500 nm) when two molecules stack effectively, while emitting blue fluorescence (approx. 370–400 nm) as a monomer.

This guide addresses the primary technical hurdle: hydrophobicity . Pyrene is intensely lipophilic. While the hydrazide moiety provides chemical specificity for carbonyls (aldehydes/ketones), dissolving the molecule in aqueous buffers often leads to immediate precipitation ("crashing out"), rendering the label ineffective. This protocol details the DMSO-mediated solvation strategy required to maintain pyrene solubility during the critical bioconjugation interface.

Chemical & Physical Properties

Before initiating the protocol, verify the spectral properties to ensure compatibility with your detection instrumentation.

| Property | Value | Notes |

| Molecular Weight | ~302.37 g/mol | Varies slightly by counter-ion/salt form. |

| Reactive Group | Hydrazide (-CONHNH₂) | Targets aldehydes/ketones.[1][2][3][4] |

| Excitation (Ex) | 340–350 nm | UV-excitable. |

| Emission (Monomer) | 376, 396 nm | Blue region. Dominant at low labeling density. |

| Emission (Excimer) | 460–500 nm | Broad peak. Dominant at high local density. |

| Solubility | DMSO, DMF | Insoluble in water; sparingly soluble in EtOH. |

| Extinction Coeff. | ~40,000 cm⁻¹M⁻¹ | At 340 nm in EtOH/DMSO. |

Critical Mechanism: The Solvent Interface

The Challenge: You cannot dissolve Pyrene Hydrazide directly in buffer. You must create a high-concentration organic stock and dilute it into the aqueous sample. The Risk: If the DMSO stock hits the water too fast, the local concentration exceeds the solubility limit, forming micro-aggregates that do not react.

The Solution:

-

Anhydrous DMSO: Water in DMSO degrades the hydrazide over time. Use high-grade (>99.9%) anhydrous DMSO.

-

The "Vortex-Injection" Technique: Never add the stock to a static buffer. The buffer must be in turbulent motion (vortexing) during addition.

Detailed Protocol

Phase 1: Stock Solution Preparation

Goal: Create a stable 50 mM Master Stock.

-

Allow the Pyrene Hydrazide vial to equilibrate to room temperature before opening (prevents condensation).

-

Weigh 1.5 mg of Pyrene Hydrazide.

-

Calculate the required DMSO volume.

-

Calculation:

-

Example: For 1.5 mg (MW ~302.4) at 50 mM:

(100 µL).

-

-

Add 100 µL of anhydrous DMSO .

-

Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any particulates remain.

-

Storage: Store at -20°C, desiccated, and protected from light. Stable for 3 months.

Phase 2: Aqueous Labeling (Bioconjugation)

Scenario: Labeling a Glycoprotein via Periodate Oxidation.

Reagents:

-

Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5 (Acidic pH accelerates hydrazone formation).

-

Coupling Buffer: PBS or Sodium Acetate, pH 6.0–7.4.

-

Sodium Periodate (NaIO₄): 10 mM solution (freshly prepared).

Step-by-Step:

-

Generate Carbonyls (Oxidation):

-

Dissolve protein (1–5 mg/mL) in Oxidation Buffer.

-

Add NaIO₄ to a final concentration of 1 mM (for sialic acid) or 5–10 mM (for general sugars).[3]

-

Incubate 30 mins on ice in the dark.

-

Cleanup: Remove excess NaIO₄ via a desalting column (e.g., PD-10) equilibrated in Coupling Buffer. Do not skip this. Residual periodate will oxidize the pyrene.

-

-

The Critical Mix (Conjugation):

-

Target Concentration: Aim for a 10-20 fold molar excess of Pyrene over the protein.

-

DMSO Limit: Ensure final DMSO volume is <5% (v/v) to prevent protein denaturation.

-

Action: While gently vortexing the protein solution, slowly pipette the calculated volume of Pyrene-DMSO stock directly into the center of the liquid.

-

Note: If the solution turns cloudy immediately, you have exceeded the solubility limit. Add more buffer or reduce dye concentration.

-

-

Incubation:

-

Incubate for 4–16 hours at Room Temperature (RT) or 4°C.

-

Catalysis (Optional): Add 10 mM Aniline to accelerate the reaction (Schiff base intermediate catalysis).

-

-

Stabilization (Reductive Amination - Optional):

-

Hydrazone bonds are generally stable, but for permanent linkage, add Sodium Cyanoborohydride (NaCNBH₃) to 5 mM. Incubate 1 hour.

-

Phase 3: Purification

Pyrene is "sticky." Unreacted dye will hydrophobically adhere to proteins, causing high background.

-

Method: Dialysis is often insufficient. Use Size Exclusion Chromatography (SEC) or extensive diafiltration (spin filters) with a buffer containing 0.05% Tween-20 initially to wash away hydrophobic free dye, followed by surfactant-free buffer.

Workflow Visualization

The following diagram illustrates the critical path, emphasizing the split between organic and aqueous phases.

Caption: Workflow for Pyrene Hydrazide labeling. Red nodes indicate organic phase; Blue nodes indicate aqueous phase; Green represents the biphasic interface.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation upon mixing | DMSO concentration too high or addition too fast. | Dilute the Pyrene stock 1:10 in DMSO before adding to protein. Ensure final DMSO <5%. Vortex during addition. |

| Low Fluorescence Signal | Incomplete oxidation or pH too high. | Verify NaIO₄ activity. Lower reaction pH to 5.5. Use Aniline catalyst (10 mM). |

| High Background | Hydrophobic adsorption of free dye. | Wash with buffer containing 0.05% Tween-20 or Triton X-100 before final cleanup. |

| No Excimer Peak | Labeling density too low. | Increase the molar excess of Pyrene during reaction (force multiple labels per protein). |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).[5] Academic Press.[6] (Standard Reference for Hydrazide Chemistry).

-

PubChem. 1-Pyrenebutyric acid hydrazide (Compound Summary). Retrieved from [Link]

Sources

Application Note: Fluorescent Profiling of Cell Surface Sialic Acids via Pyrene Hydrazide Ligation

Executive Summary

Sialic acids are terminal monosaccharides on cell surface glycans that play critical roles in cellular recognition, immune evasion, and cancer metastasis. Profiling cell surface sialylation is essential for drug development, biomarker discovery, and glycoproteomics. This Application Note details a highly specific, self-validating protocol for the fluorescent labeling of cell surface sialic acids. The methodology relies on the mild periodate oxidation of sialic acid residues followed by an aniline-catalyzed hydrazone ligation using pyrene butanoic acid hydrazide (PBH).

Mechanistic Causality: The Chemistry of Sialic Acid Labeling

To achieve reproducible and specific labeling, it is critical to understand the underlying chemical mechanisms driving each step of the workflow:

-

Selective Periodate Oxidation: Sialic acids possess a unique exocyclic glycerol side chain (C7–C9) containing cis-diols. Under strictly controlled mild conditions (1–2 mM NaIO₄, 4°C),, generating a reactive aldehyde[1]. Higher concentrations or elevated temperatures would indiscriminately oxidize other hexoses (e.g., mannose, galactose), destroying the assay's specificity[2].

-

Nucleophilic Catalysis: The uncatalyzed reaction between the newly formed aldehyde and a hydrazide probe is kinetically slow at physiological pH. The addition of aniline overcomes this thermodynamic barrier. , rapidly forming a protonated Schiff base intermediate with the aldehyde, which is subsequently displaced by the alpha-effect-driven pyrene hydrazide[2][3].

-

Pyrene Fluorescence: is utilized as the fluorescent reporter[4]. PBH exhibits a high quantum yield, a remarkably long fluorescence lifetime, and the unique ability to form stable hydrazone bonds with oxidized carbohydrates[5]. Furthermore, pyrene can form excimers (excited-state dimers) when localized in high density, providing dynamic readouts of sialic acid clustering on the cell membrane.

Chemical Workflow

Chemical workflow of cell surface sialic acid labeling via periodate oxidation and pyrene hydrazide.

Quantitative Reaction Dynamics

| Parameter | Optimal Range | Mechanistic Rationale | Consequence of Deviation |

| NaIO₄ Concentration | 1.0 – 2.0 mM | Specifically targets the highly susceptible exocyclic glycerol side chain of sialic acid. | >5 mM causes non-specific oxidation of other hexoses (e.g., mannose, galactose). |

| Oxidation Temperature | 4°C | Slows reaction kinetics to maintain strict stereochemical selectivity for cis-diols. | Room temperature increases the risk of off-target cleavage of internal glycans. |

| Aniline Concentration | 10 – 100 mM | Provides sufficient nucleophilic catalyst to drive Schiff base formation at physiological pH. | <10 mM results in poor ligation yields; >100 mM can cause cellular toxicity. |

| Ligation pH | 6.5 – 6.7 | Balances the protonation of the Schiff base intermediate with the nucleophilicity of the hydrazide. | >7.4 drastically reduces reaction rate; <5.5 compromises cell viability. |

Experimental Protocol: Step-by-Step Methodology

Reagents Required:

-

Sodium metaperiodate (NaIO₄), freshly prepared in aqueous solution.

-

Pyrenebutanoic acid hydrazide (PBH).

-

Aniline (High purity, distilled).

-

Phosphate-Buffered Saline (PBS), adjusted to pH 6.5.

-

Glycerol (100 mM stock).

Step 1: Cell Preparation

Harvest live cells (e.g.,

-

Causality: Thorough washing removes serum glycoproteins (e.g., fetuin) present in culture media that act as competitive sinks for periodate oxidation, which would artificially lower the effective NaIO₄ concentration.